molecular formula C20H28N4O4S B2962897 Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate CAS No. 1704488-75-4

Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

Cat. No.: B2962897
CAS No.: 1704488-75-4
M. Wt: 420.53
InChI Key: QGDXIPXOHJNHPM-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate (CAS: 1704488-75-4) is a synthetic organic compound with a molecular formula of C₂₀H₂₈N₄O₄S and a molecular weight of 420.5 g/mol . Its structure features a piperidine core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety, along with a tert-butyl carbamate group.

Current available data from Huayang Chemical Network indicate that key parameters such as density, boiling point, and melting point remain unmeasured (N/A). However, the compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given the prevalence of oxadiazole and piperidine motifs in drug discovery .

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-13(21-19(26)27-20(2,3)4)18(25)24-8-5-6-14(11-24)10-16-22-17(23-28-16)15-7-9-29-12-15/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXIPXOHJNHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent functionalization to yield the final product. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

Antitumor Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit notable antitumor activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents . The specific compound under discussion has not been extensively tested in clinical settings but shares structural similarities with known antitumor agents.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been evaluated using in vivo models. Studies have demonstrated that related carbamate derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models compared to standard treatments like indomethacin . This suggests that tert-butyl (1-oxo...) may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The biological screening of similar compounds has revealed antimicrobial properties against various pathogens. Compounds derived from oxadiazole frameworks have shown efficacy against Mycobacterium tuberculosis and other microbial strains . While specific data on the tert-butyl carbamate derivative's antimicrobial activity is limited, its structural features may confer similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole-containing compounds:

  • Anticancer Studies : A study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This highlights the potential for developing new anticancer therapies based on oxadiazole derivatives.
  • Anti-tubercular Activity : Research into substituted oxadiazoles has shown promising results against Mycobacterium tuberculosis with inhibition percentages as high as 96% at certain concentrations . Such findings underscore the importance of exploring this class of compounds for treating resistant bacterial infections.
  • Anti-inflammatory Effects : In vivo studies suggest that compounds similar to tert-butyl (1-oxo...) can reduce inflammation effectively within hours post-administration . This rapid action may be beneficial for acute inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate C₂₀H₂₈N₄O₄S 420.5 Oxadiazole, thiophene, piperidine, carbamate Thiophene enhances π-π interactions; carbamate protects amine
Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₂H₃₁F₂N₅O₅ 615.7 Pyrazolopyrimidine, chromenone, fluorophenyl Fluorine atoms improve metabolic stability; chromenone core for kinase inhibition
3-(Phenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole C₁₄H₁₇N₃O 243.3 Oxadiazole, piperidine, phenyl Simpler structure; lacks carbamate, reducing steric hindrance

Key Observations :

Oxadiazole vs. Pyrazolopyrimidine Cores :

  • The target compound’s 1,2,4-oxadiazole ring is a bioisostere for carboxylic acids or esters, enhancing metabolic stability compared to pyrazolopyrimidine derivatives (e.g., Example 75 in ). However, pyrazolopyrimidines often exhibit stronger kinase inhibition due to planar aromatic systems .

Thiophene vs.

Carbamate Protection :

  • The tert-butyl carbamate group in the target compound serves as a protective moiety for amines, a strategy absent in simpler oxadiazole-piperidine analogues. This design may facilitate controlled release in prodrug applications .

Q & A

Q. Experimental Design :

Variable TestedOutcome
Reaction Time (12 vs. 24 hrs)24 hrs: Yield ↑15%
Catalyst (CuI, 5 mol%)Yield ↑22% (vs. no catalyst)

Advanced: How to resolve NMR data discrepancies (e.g., unexpected splitting)?

Methodological Answer:

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may resolve rotamers .
  • Impurity Analysis : Run 2D-COSY or HSQC to distinguish diastereomers or byproducts .
  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the piperidine ring .

Advanced: How to evaluate compound stability under varying pH/temperature?

Methodological Answer:

  • Accelerated Stability Studies : Incubate in buffers (pH 2-10) at 40°C for 48 hrs; monitor via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for tert-butyl groups) .

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